Pneumocandin Do

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

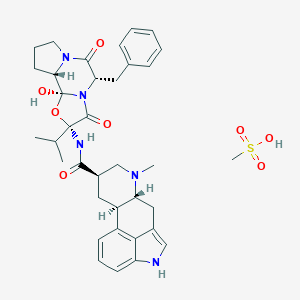

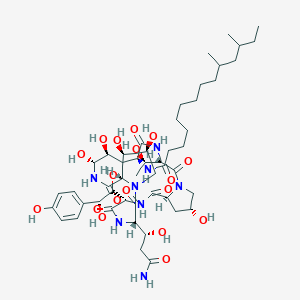

Pneumocandin Do is a natural antifungal agent that has gained significant attention in recent years due to its potent activity against a wide range of fungal pathogens. It is a member of the echinocandin family of antifungal agents, which are characterized by their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. In

Aplicaciones Científicas De Investigación

Engineering Applications

Pneumocandin B0, a product of the fungus Glarea lozoyensis, is crucial for producing the antifungal drug caspofungin acetate. Innovative engineering of G. lozoyensis has enabled exclusive production of pneumocandin B0. This was achieved by disrupting a specific gene (GLOXY4), which led to the exclusive production of pneumocandin B0 by halting the production of pneumocandin A0 (Chen et al., 2014).

Fermentation and Yield Improvement

Studies have demonstrated various strategies to optimize pneumocandin B0 yield in fermentation processes. For instance, using cotton seed powder as a nitrogen source in the seed medium positively influenced the morphology and fermentation behavior of G. lozoyensis, leading to increased pneumocandin B0 yield (Song et al., 2018). Another study found that managing osmotic stress with mannitol as the sole carbon source significantly enhanced pneumocandin B0 production (Song et al., 2018).

Structural Elucidation and Modifications

The structural details of pneumocandin B0 and related lipopeptides have been determined primarily through spectroscopic analysis. These compounds belong to the echinocandin class of antifungal agents and have shown potential in treating fungal infections (Hensens et al., 1992).

Biosynthetic Gene Cluster Analysis

The pneumocandin biosynthetic gene cluster has been elucidated, providing insights into the production of pneumocandin B0. This has implications for engineering new derivatives with improved pharmacological properties (Chen et al., 2013). Furthermore, genetic manipulation of this pathway has led to the creation of various pneumocandin analogues with significant antifungal activities, expanding the potential for new therapeutic agents (Li et al., 2015).

Metabolic Profiling for Improved Production

Metabolic profiling has been used to understand the mechanisms behind increased pneumocandin B0 production in certain strains. This approach has identified key metabolites and pathways linked to its biosynthesis, offering strategies for further enhancement of yield (Song et al., 2018).

Purification and Chromatographic Techniques

Advancements in chromatographic purification of pneumocandin B0 have been significant. For instance, preparative silica-gel high-performance liquid chromatography has been employed for its separation and purification, addressing challenges in productivity and solubility (Osawa et al., 1999).

Propiedades

Número CAS |

144087-99-0 |

|---|---|

Nombre del producto |

Pneumocandin Do |

Fórmula molecular |

C50H80N8O18 |

Peso molecular |

1081.2 g/mol |

Nombre IUPAC |

N-[(3S,6S,9S,11R,15S,18S,20S,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O18/c1-5-24(2)18-25(3)12-10-8-6-7-9-11-13-36(66)52-30-20-33(63)46(72)56-48(74)40-42(68)34(64)23-58(40)50(76)38(32(62)21-35(51)65)54-47(73)39(43(69)41(67)27-14-16-28(60)17-15-27)55-45(71)31-19-29(61)22-57(31)49(75)37(26(4)59)53-44(30)70/h14-17,24-26,29-34,37-43,46,59-64,67-69,72H,5-13,18-23H2,1-4H3,(H2,51,65)(H,52,66)(H,53,70)(H,54,73)(H,55,71)(H,56,74)/t24?,25?,26-,29-,30+,31+,32-,33+,34+,37+,38+,39+,40+,41-,42+,43?,46-/m1/s1 |

Clave InChI |

QDHVQAJPCGRBRI-ULQDJTMQSA-N |

SMILES isomérico |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O)O |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |

SMILES canónico |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |

Sinónimos |

pneumocandin D(0) pneumocandin D0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.